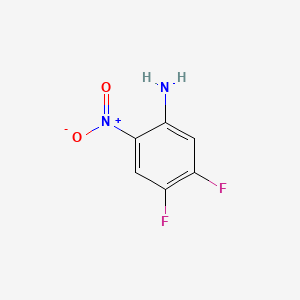
4,5-Difluoro-2-nitroaniline
概要
説明
The compound 4,5-Difluoro-2-nitroaniline is a fluorinated nitroaniline derivative, which is a class of compounds that have been studied for their potential applications in various fields, including materials science and pharmaceuticals. Although the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related difluoroaniline and nitroaniline compounds.
Synthesis Analysis
The synthesis of related difluoroaniline derivatives has been explored in the literature. For instance, the synthesis of methyl 2,6-difluoro-4-(pivaloylamino)benzoate and its tert-butoxycarbonylamino analogue involves the reaction of 3,5-difluoroaniline derivatives with butyllithium followed by methyl chloroformate . This method demonstrates the influence of fluorine atoms in directing the regiocontrol of metallation during the synthesis process. Although this does not directly pertain to this compound, the principles of regiocontrol and the role of fluorine could be relevant for its synthesis.
Molecular Structure Analysis
The molecular structure of nitroaniline derivatives can be complex due to the presence of substituents that can influence molecular conformation and intermolecular interactions. For example, in the case of 2-trifluoromethyl-4-nitroaniline, the molecules are linked by N-H...O hydrogen bonds forming a chain of rings, which are further linked into a molecular ladder by C-H...O hydrogen bonds . This indicates that hydrogen bonding plays a significant role in the molecular structure of nitroaniline derivatives, which could also be expected for this compound.
Chemical Reactions Analysis
The chemical reactions involving nitroaniline derivatives can vary widely depending on the substituents present on the aromatic ring. The synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, for example, involves multiple steps including oxidation, etherification, reduction, alkylation, and oxidation . This showcases the complexity of chemical reactions that nitroaniline compounds can undergo. While this does not provide direct information on this compound, it suggests that a variety of chemical reactions may be applicable for its functionalization or transformation.
Physical and Chemical Properties Analysis
The physical and chemical properties of difluoroaniline and nitroaniline derivatives are influenced by their molecular structures and the nature of their substituents. The presence of fluorine atoms and nitro groups can affect properties such as acidity, basicity, solubility, and reactivity. The papers provided do not offer specific data on the physical and chemical properties of this compound, but the studies on related compounds suggest that such properties are crucial for understanding the behavior and potential applications of these molecules .
科学的研究の応用
Wastewater Treatment
The application of nitroaniline derivatives, including 4,5-Difluoro-2-nitroaniline, in wastewater treatment is significant. A study by Mei et al. (2020) explored the enhanced treatment of nitroaniline-containing wastewater using a membrane-aerated biofilm reactor. This method was effective in simultaneous nitroaniline degradation and nitrogen removal, highlighting the potential of such compounds in industrial wastewater treatment.
Catalysis and Reduction
The catalytic reduction of nitroaniline compounds is another key area of research. Naghash-Hamed et al. (2022) investigated the reduction of nitroaniline using copper ferrite nanoparticles as a heterogeneous nano-catalyst. Their findings indicate a significant acceleration in the reduction process, showcasing the utility of nitroaniline derivatives in catalytic applications.
Safety and Hazards
作用機序
Target of Action
It is known that nitroaniline compounds can be reduced and n-oxidized
Mode of Action
The mode of action of 4,5-Difluoro-2-nitroaniline involves interactions with its targets, leading to changes in their function. As an aromatic nitro compound, this compound can be reduced . As an aromatic amine, it can be N-oxidized . The exact nature of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
It is known that the compound can be involved in the preparation of 2-chloro-5,6-difluorobenzimidazole . This suggests that this compound may play a role in the biochemical pathways related to the synthesis of benzimidazole derivatives.
Result of Action
It is known that the compound can be used in the preparation of 2-chloro-5,6-difluorobenzimidazole , suggesting that it may have a role in the synthesis of this and potentially other compounds.
Action Environment
It is known that the compound should be stored at room temperature , suggesting that temperature may play a role in its stability.
特性
IUPAC Name |
4,5-difluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMCABATCGQAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228702 | |
| Record name | Benzenamine, 4,5-difluoro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78056-39-0 | |
| Record name | 4,5-Difluoro-2-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78056-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4,5-difluoro-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078056390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 78056-39-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4,5-difluoro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4,5-Difluoro-2-nitroaniline being investigated as a potential component for protein immobilization?
A1: this compound demonstrates promise as a linker molecule for attaching proteins to surfaces, a crucial aspect of protein chip technology. [] The molecule's structure features a this compound amide moiety. This moiety is hypothesized to facilitate covalent bonding with nucleophilic groups like amines and thiols, which are commonly found in proteins. [] Researchers anticipate that this covalent attachment will enable the development of well-defined protein arrays for studying protein-ligand interactions, protein-protein interactions, and antibody-antigen interactions. []
Q2: How does the reactivity of this compound with thiols compare to its reactivity with amines?
A2: Preliminary studies using a model amide derived from this compound suggest that the molecule reacts more rapidly and efficiently with thiols compared to amines. [] This enhanced reactivity towards thiols is a promising finding, as it suggests the potential for highly selective protein immobilization strategies targeting cysteine residues. Further research is necessary to fully understand the kinetics and optimal conditions for these reactions in the context of protein immobilization. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


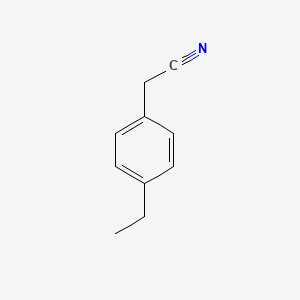
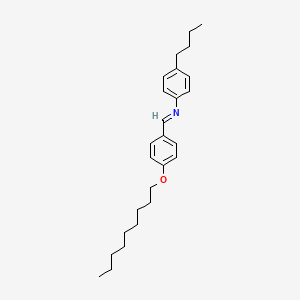
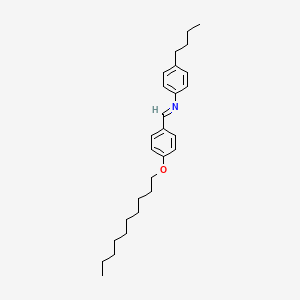
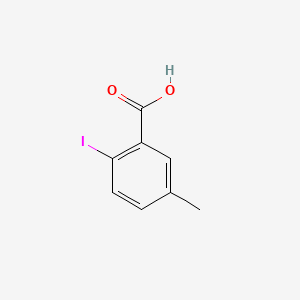
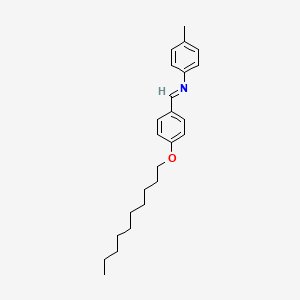
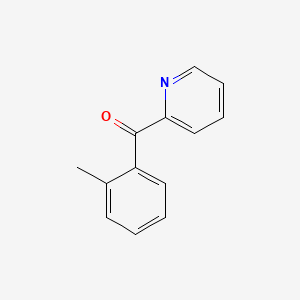

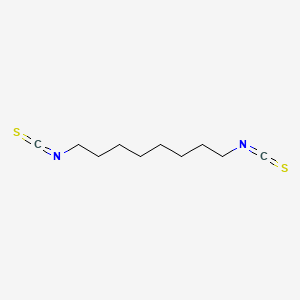
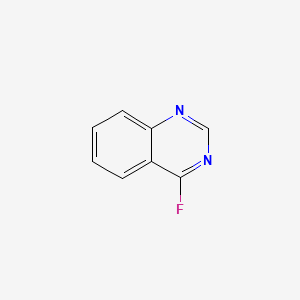
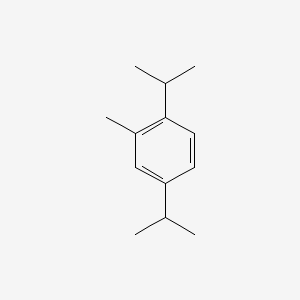

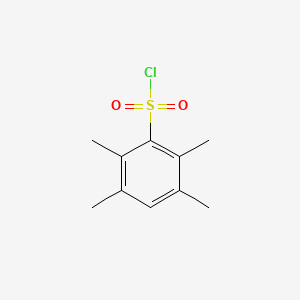
![2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1295477.png)